molecular formula C12H27BrOSi B146668 (6-Bromohexyloxy)-tert-butyldimethylsilane CAS No. 129368-70-3

(6-Bromohexyloxy)-tert-butyldimethylsilane

Cat. No. B146668
M. Wt: 295.33 g/mol
InChI Key: PBKXRKYUUXKNSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of optically active cyclohexenone derivatives, which are closely related to the compound "(6-Bromohexyloxy)-tert-butyldimethylsilane", has been explored in the literature. In one study, the synthesis of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone and its 6-substituted derivatives was achieved starting from ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate. Key reactions in this synthesis included a Ti(II)-mediated intramolecular nucleophilic acyl substitution and an FeCl3-mediated ring expansion reaction. The resulting enone reacted with cyanocuprates to afford trans-addition products with excellent diastereoselectivity, and subsequent treatment with DBU or p-TSA led to β-elimination, yielding optically active 5-substituted-2-cyclohexenones .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal and molecular structure of a compound with a tert-butyl group and a dihydrothieno[2,3-c]pyridine skeleton was determined by X-ray crystallographic analysis. This compound crystallized in the monoclinic space group P21/c and featured intramolecular hydrogen bonds that stabilized the structure. The distances and angles of these hydrogen bonds were precisely measured, indicating the importance of such interactions in the stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was further explored through their reactions with organocyanocuprates. The 1,4-addition reaction of the 6-substituted derivatives with organocyanocuprates followed by treatment with DBU or p-TSA resulted in the formation of various optically active cyclohexenone derivatives. These reactions demonstrated moderate to excellent selectivity, which is crucial for the synthesis of chiral molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR. These methods provided detailed information about the functional groups present and the chemical environment of the atoms within the molecules. The thermal properties of these compounds were not explicitly mentioned in the provided data, but such properties are typically investigated to understand the stability and potential applications of the compounds .

Scientific Research Applications

  • Palladium Catalyzed Reactions

    • A study by Demircan (2014) explored the use of related compounds like [4-(2-bromocyclohex-2-en-1-yloxy)but-2-yn-1-yloxy]tert-butyldimethylsilane in palladium-catalyzed intra-intermolecular cascade cross couplings. These reactions resulted in the formation of indene analogs and cross-conjugated tetraenes, demonstrating the utility of such compounds in complex organic synthesis (Demircan, 2014).
  • Organosilane Chemistry

    • Research conducted in 1964 by Kumada et al. discussed the preparation and reactions of compounds similar to (6-Bromohexyloxy)-tert-butyldimethylsilane, highlighting their utility in organosilane chemistry. These compounds can undergo intramolecular rearrangements and react with various nucleophiles, showcasing their versatility in organic synthesis (Kumada, Ishikawa, Maeda, & Ikura, 1964).
  • Fluorescent Probes

    • Hou, Chen, and Song (2014) developed a fluorescent probe based on tert-butyldimethylsilane 6-acetyl-2-naphtholate. This probe exhibited high sensitivity and selectivity for fluoride ions, indicating the potential of derivatives of tert-butyldimethylsilane in sensor technology (Hou, Chen, & Song, 2014).
  • Synthesis of Protected Amino Alcohols

    • A study by Tang, Volkman, and Ellman (2001) on tert-Butanesulfinyl aldimines and ketimines, which are structurally related to (6-Bromohexyloxy)-tert-butyldimethylsilane, showed their use in the synthesis of protected 1,2-amino alcohols. This research contributes to the development of novel synthetic routes in organic chemistry (Tang, Volkman, & Ellman, 2001).
  • Thin Film Technology

    • Koschwanez, Carlson, and Meldrum (2009) explored the use of tert-butyl alcohol in the creation of thin polydimethylsiloxane (PDMS) films. Their findings suggest that similar compounds like tert-butyldimethylsilane derivatives could be useful in creating thin films for "lab on a chip" devices (Koschwanez, Carlson, & Meldrum, 2009).
  • Synthesis and Reactions of Silyl Carbamates

    • Sakaitani and Ohfune (1990) conducted research on the N-tert-butyldimethylsilyloxycarbonyl group, which shares structural similarities with (6-Bromohexyloxy)-tert-butyldimethylsilane. Their work focused on the transformation of amino protecting groups and demonstrated the flexibility of such compounds in organic synthesis (Sakaitani & Ohfune, 1990).
  • Silicon Compounds in Organic Synthesis

    • Ishikawa et al. (2001) synthesized starlike molecules using tert-butyldimethylsilyloligothienylenedimethylsilyl units, indicative of the potential for silicon-based compounds like (6-Bromohexyloxy)-tert-butyldimethylsilane in the creation of complex organic structures (Ishikawa et al., 2001).

Safety And Hazards

The safety data sheet for “(6-Bromohexyloxy)-tert-butyldimethylsilane” suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought . Suitable extinguishing media for fires involving this compound include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

6-bromohexoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKXRKYUUXKNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401339
Record name (6-Bromohexyloxy)-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromohexyloxy)-tert-butyldimethylsilane

CAS RN

129368-70-3
Record name (6-Bromohexyloxy)-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add a solution of tert-butyldimethylsilyl chloride (5.0 g, 33.1 mmol) in dimethylforamide (DMF) (70 mL) dropwise over 15 minutes to a solution of 6-bromohexanol (5.0 g, 27.6 mmol) and imidazole (4.7 g, 69 mmol) in DMF (80 mL) at 0° C. under nitrogen protection and stir the mixture for another 3.5 hours. Dilute the mixture with water (400 mL) and extract with diethyl ether (3×150 mL). Dry the combined organic extracts over sodium sulfate and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with ethyl acetate/hexanes (1:19), to provide (6-bromohexyloxy)-tert-butyldimethylsilane (8.05 g, 98%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CY Nam, Y Qin, YS Park, H Hlaing, X Lu… - …, 2012 - ACS Publications
We have synthesized photo-cross-linkable azide-functionalized poly(3-hexylthiophene) to explore improvements in the thermal stability of bulk heterojunction solar cells. Exposing …
Number of citations: 96 pubs.acs.org
F Havas, N Leygue, M Danel, B Mestre, C Galaup… - Tetrahedron, 2009 - Elsevier
We describe an efficient and scalable synthesis of 4-carbomethoxy-6,6′-dimethyl-2,2′-bipyridine starting from easily available substituted 2-halopyridines and based on the …
Number of citations: 48 www.sciencedirect.com
J Steven Mcelfresh, JA Moreira… - Journal of economic …, 2009 - academic.oup.com
Marmara gulosa Guillén & Davis (Lepidoptera: Gracillariidae) is a sporadic pest of citrus and a number of other crops in southern and central California. Coupled gas chromatographic-…
Number of citations: 6 academic.oup.com
JT Evans, LS Bess, SC Mwakwari, MT Livesay, Y Li… - Acs Omega, 2019 - ACS Publications
Toll-like receptors 7 and 8 (TLR7/8) are broadly expressed on antigen-presenting cells, making TLR7/8 agonists likely candidates for the development of new vaccine adjuvants. We …
Number of citations: 14 pubs.acs.org
CH CHEMISTS - Chem. Mater, 1999 - Citeseer
Aldrich brand products are sold through Sigma-Aldrich, Inc. Sigma-Aldrich, Inc. warrants that its products conform to the information contained in this and other Sigma-Aldrich …
Number of citations: 2 citeseerx.ist.psu.edu

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